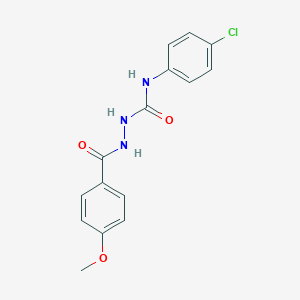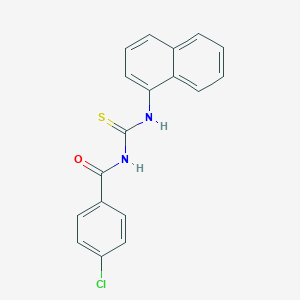![molecular formula C29H26N2O2 B324114 N-(2-{[1,1'-biphenyl]-4-ylformamido}propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324114.png)
N-(2-{[1,1'-biphenyl]-4-ylformamido}propyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by its biphenyl structure. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Amidation Reaction: The biphenyl core is then subjected to an amidation reaction with an appropriate amine to form the amide bond.
Final Coupling: The final step involves coupling the biphenyl amide with another biphenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated biphenyls.
Aplicaciones Científicas De Investigación
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for catalysis.
Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stable biphenyl structure.
Mecanismo De Acción
The mechanism of action of N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into hydrophobic pockets of proteins, modulating their activity. This interaction can inhibit or activate enzymatic functions, depending on the target protein and the binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobiphenyl: Shares the biphenyl core but differs in functional groups, leading to different reactivity and applications.
N-(2’-Cyano[1,1’-biphenyl]-4-yl)methyl-L-valine methyl ester: Another biphenyl derivative with distinct biological activities, particularly as an angiotensin II receptor antagonist.
Uniqueness
N-{2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-1-methylethyl}[1,1’-biphenyl]-4-carboxamide is unique due to its specific amide linkage and biphenyl structure, which confer stability and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C29H26N2O2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C29H26N2O2/c1-21(31-29(33)27-18-14-25(15-19-27)23-10-6-3-7-11-23)20-30-28(32)26-16-12-24(13-17-26)22-8-4-2-5-9-22/h2-19,21H,20H2,1H3,(H,30,32)(H,31,33) |
Clave InChI |
DTUZAKNXYOTZLL-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea](/img/structure/B324031.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea](/img/structure/B324033.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B324034.png)

![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)



![4-chloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B324052.png)
![N-[(4-bromophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B324054.png)

